molecular formula C15H17F6OSS B1496964 (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate CAS No. 141651-31-2

(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate

Cat. No.: B1496964
CAS No.: 141651-31-2
M. Wt: 481.1 g/mol
InChI Key: JAXDCSWYKUDLEP-UHFFFAOYSA-I
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CD₃OD, 400 MHz):
    • Aromatic protons: δ 7.2–6.7 ppm (multiplets, 8H from phenyl and benzyl groups).
    • Hydroxyl proton: δ 5.1 ppm (singlet, exchangeable with D₂O).
    • Methyl groups: δ 2.4 ppm (singlet, SCH₃) and δ 2.3 ppm (singlet, Ar–CH₃).
  • ¹³C NMR (CD₃OD, 100 MHz):
    • Sulfonium-attached carbons: δ 45–50 ppm (SCH₃, SCH₂).
    • Aromatic carbons: δ 115–140 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • O–H stretch: 3250 cm⁻¹ (broad, phenolic hydroxyl).
  • S–C stretch: 720 cm⁻¹ (sulfonium center).
  • Sb–F stretch: 650 cm⁻¹ (octahedral [SbF₆]⁻).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 481.11 (M⁺, C₁₅H₁₇F₆OSSb).
  • Theoretical : 481.11 (calculated using isotopic abundances).

Table 3: Spectroscopic Data Summary

Technique Key Signals
¹H NMR δ 7.2–6.7 (aryl), δ 2.4 (SCH₃)
FT-IR 3250 cm⁻¹ (O–H), 650 cm⁻¹ (Sb–F)
HRMS m/z 481.11 ([M]⁺)

Computational Modeling of Molecular Geometry and Charge Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:

  • Molecular Geometry : The sulfonium center adopts a trigonal-pyramidal configuration with bond angles deviating ≤5° from idealized values due to steric interactions between the 2-methylbenzyl and 4-hydroxyphenyl groups.
  • Charge Distribution :
    • Sulfur atom: +1.25 e (Natural Population Analysis).
    • Hydroxyl oxygen: −0.65 e (polarized due to resonance with the aromatic ring).
    • [SbF₆]⁻ anion: Negative charge localized on fluorine atoms (−0.3 e each).

Table 4: Computed Bond Parameters (DFT)

Bond/Angle Value
S–C(aryl) 1.79 Å
S–C(methyl) 1.81 Å
C–S–C 102.5°
Dihedral (Ar–S–CH₂) 22°

Electrostatic potential maps highlight charge complementarity between the cationic sulfonium and anionic [SbF₆]⁻, explaining their strong ionic pairing in the solid state.

Properties

IUPAC Name

hexafluoroantimony(1-);(4-hydroxyphenyl)-methyl-[(2-methylphenyl)methyl]sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS.6FH.Sb/c1-12-5-3-4-6-13(12)11-17(2)15-9-7-14(16)8-10-15;;;;;;;/h3-10H,11H2,1-2H3;6*1H;/q;;;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXDCSWYKUDLEP-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C[S+](C)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F6OSSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001047871
Record name (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141651-31-2
Record name (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-hydroxyphenyl)methyl[(2-methylphenyl)methyl]sulfonium, (OC-6-11)-hexafluoroantimonate(1-)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate typically involves the reaction of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is usually stored under inert gas and in a cool, dark place to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing the pathways and outcomes of these reactions. The exact molecular targets and pathways depend on the specific application and conditions .

Comparison with Similar Compounds

Sulfonium hexafluoroantimonates are widely employed in photopolymerization and organic synthesis due to their strong oxidizing properties and compatibility with cationic polymerization mechanisms. Below is a detailed comparison of SI-80 with structurally and functionally related compounds:

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Purity Melting Point/Decomposition Key Structural Features
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate (SI-80) C₁₅H₁₇F₆OSSb 481.11 >98% (HPLC) 138°C (dec.) Hydroxyphenyl + 2-methylbenzyl substituents
Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate C₁₄H₁₅F₆OSSb 467.08 >98% (HPLC) Not reported Benzyl + hydroxyphenyl substituents
Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate C₂₄H₁₉F₆S₂Sb 607.29 >98% (HPLC) Not reported Diphenyl + phenylthiophenyl group
Triphenylsulfonium Hexafluoroantimonate C₁₈H₁₅F₆SSb 492.13 >98% (HPLC) Not reported Three phenyl groups

Key Observations :

  • SI-80 has a lower molecular weight than diphenyl derivatives (e.g., 607.29 g/mol for Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate) due to its simpler alkyl-aromatic substituents .
  • The hydroxyphenyl group in SI-80 and Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate enhances polarity, improving solubility in polar monomers compared to fully aromatic analogs .
  • Thermal Stability : SI-80 decomposes at 138°C, whereas triphenylsulfonium salts are often stable at higher temperatures, making them suitable for high-temperature applications .

Biological Activity

(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate is a sulfonium salt known for its application in various chemical and biological contexts. This compound has gained attention due to its potential biological activities, particularly as a photoinitiator in cationic polymerization processes and its interactions with biomolecules. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C15H16F6OSb
  • IUPAC Name : (4-hydroxyphenyl)(methyl)(2-methylbenzyl)sulfonium hexafluorostibate(V)
  • Appearance : White to almost white powder or crystal
  • Purity : Minimum 98% (HPLC)

The mechanism of action of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate involves its ability to generate reactive intermediates upon exposure to light. These intermediates can initiate cationic polymerization by opening epoxide rings or other reactive groups in monomers, leading to the formation of polymers. Additionally, the compound may interact with specific molecular targets within biological systems, influencing various biochemical pathways.

Biological Activities

Research indicates that (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this sulfonium salt may possess antitumor properties. For instance, related sulfonium compounds have shown efficacy in inhibiting the proliferation of cancer cells in vitro .
  • Cytotoxicity : The compound's potential cytotoxic effects have been investigated in various cell lines. The viability of treated cells is often assessed using assays such as the Cell Counting Kit-8 (CCK-8), which measures cell proliferation and cytotoxicity .
  • Reactivity with Biomolecules : The sulfonium group can participate in nucleophilic substitution reactions, allowing for interactions with nucleophiles present in biological systems, potentially leading to modifications of biomolecules.

Case Studies and Research Findings

StudyFindings
Study on Antitumor EfficacyInvestigated the effects of related sulfonium compounds on head and neck squamous cell carcinoma (HNSCC). Results indicated significant cytotoxic effects and increased apoptosis in treated cells .
Photoinitiator ApplicationsThe compound is utilized as a photoinitiator in polymer chemistry, facilitating the formation of polymers under UV light. Its efficiency as a photoinitiator has been compared favorably against other similar compounds.
Interaction with BiomoleculesResearch has shown that the compound can react with various biomolecules, influencing their structure and function. This reactivity may lead to potential therapeutic applications.

Safety and Toxicological Profile

The safety profile of (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate is critical for its application in both research and industry. Toxicological assessments have indicated that while some related sulfonium salts exhibit low toxicity, comprehensive studies are necessary to ascertain the safety levels for human exposure and environmental impact .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions between (4-hydroxyphenyl)methanol and 2-methylbenzyl halides, followed by sulfonium salt formation with hexafluoroantimonic acid. Purification involves recrystallization from aprotic solvents (e.g., dichloromethane/hexane mixtures) and HPLC to confirm >98% purity .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-alkylation. Ensure anhydrous conditions to prevent hydrolysis of the sulfonium intermediate .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and absence of by-products (e.g., residual benzyl halides) .
  • HPLC : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Verify stoichiometry of C, H, and S to within ±0.3% of theoretical values .

Q. What are the primary research applications of this sulfonium salt?

  • Applications : Primarily used as a photoacid generator (PAG) in cationic polymerization, particularly for epoxy resins. Its hexafluoroantimonate counterion enhances solubility in non-polar monomers and thermal stability up to 150°C .
  • Experimental Design : Optimize UV irradiation intensity (e.g., 365 nm, 10–50 mW/cm²) and initiator concentration (0.5–2 wt%) to balance polymerization rate and side reactions .

Advanced Research Questions

Q. How does the steric hindrance of the 2-methylbenzyl group influence photoinitiation efficiency compared to benzyl-substituted analogs?

  • Mechanistic Insight : The 2-methyl group increases steric hindrance, reducing recombination rates of radical-ion pairs post-photolysis. This enhances the lifetime of active cationic species, improving polymerization efficiency under low-intensity UV .
  • Validation : Compare kinetics via real-time Fourier-transform infrared spectroscopy (RT-FTIR) to track epoxy conversion rates. Use Arrhenius plots to quantify activation energy differences .

Q. What strategies mitigate thermal decomposition during long-term storage or high-temperature applications?

  • Stability Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store in amber vials under inert gas (argon) at –20°C to prevent moisture absorption and premature acid release .
  • Advanced Formulation : Blend with stabilizers (e.g., hindered amine light stabilizers) at 0.1–0.5 wt% to quench reactive intermediates without inhibiting photolysis .

Q. How can researchers resolve contradictions in reported quantum yields for photolysis across similar sulfonium salts?

  • Data Reconciliation : Discrepancies arise from solvent polarity (e.g., acetonitrile vs. toluene) and excitation wavelength. Standardize measurements using actinometry (ferrioxalate method) and account for solvent-dependent ion-pair dissociation .
  • Case Study : In acetonitrile, quantum yield (Φ) for the target compound is 0.32 ± 0.03 at 300 nm, but drops to 0.18 in toluene due to reduced dielectric constant .

Q. What by-products form during photolysis, and how are they characterized?

  • By-Product Analysis : GC-MS identifies methylbenzyl ethers and 4-hydroxyphenyl derivatives from radical recombination. Suppress these via scavengers (e.g., 2,6-di-tert-butylphenol) or by operating under high monomer concentrations .
  • Mitigation Strategy : Use time-resolved electron paramagnetic resonance (TR-EPR) to track radical lifetimes and optimize reaction conditions .

Methodological Resources

  • Synthesis Protocols : Refer to analogous iodonium salts in and for solvent selection and purification workflows.
  • Safety : Follow Toronto Research Chemicals’ guidelines ( ) for handling hexafluoroantimonate salts, including PPE and fume hood use.
  • Theoretical Frameworks : Link photochemical behavior to Marcus electron transfer theory to explain solvent-dependent Φ variations ( ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Reactant of Route 2
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate

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